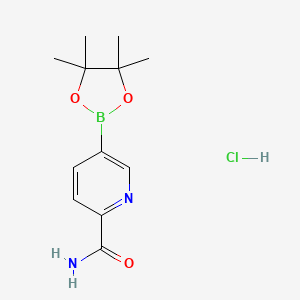

6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl is a chemical compound that is part of the boronic ester family . Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Synthesis Analysis

The synthesis of boronic esters involves various borylation approaches . Protodeboronation, a process that is not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of boronic esters is tailored for application under specific conditions . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Chemical Reactions Analysis

Boronic esters are involved in various chemical reactions. For instance, pinacol boronic esters are used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications

Microwave-Assisted Synthesis

Rapid and efficient synthesis techniques, such as microwave-assisted one-pot cyclization/Suzuki coupling approaches, utilize boronic acid pinacol esters as versatile building blocks for creating diverse compound libraries. The boronate functional group exhibits remarkable tolerance to various reactions, highlighting the compound's utility in synthesizing 2,6-disubstituted-3-amino-imidazopyridines (Dimauro & Kennedy, 2007).

Analytical Challenges and Solutions

Boronic acid pinacol esters present unique analytical challenges due to their facile hydrolysis. Innovative approaches are required for their stabilization and analysis, demonstrating the necessity of developing specialized methods for assessing the purity and stability of these compounds (Zhong et al., 2012).

Enantioselective Synthesis

Research has shown the effectiveness of aryl pinacolboronic esters in the enantioselective synthesis of complex molecules, such as indanols bearing tertiary alcohol groups. These studies underscore the role of boronic acid pinacol esters in facilitating intricate chemical transformations (Gallego & Sarpong, 2012).

Spectroscopic Studies

Spectroscopic techniques, including FT-IR, Raman, and NMR, are employed to investigate the properties of boronic acid pinacol esters, providing valuable information on their molecular structure and potential interactions in various chemical processes (Şaş et al., 2016).

Metal-Free Synthesis Methods

Innovations in synthesis methodologies have led to metal- and additive-free approaches for creating boronic acids and esters from haloarenes. These methods emphasize the importance of developing environmentally friendly and efficient synthesis techniques that do not rely on expensive and toxic metal catalysts (Mfuh et al., 2017).

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl likely participates, affects the formation of carbon–carbon bonds . This reaction can lead to the synthesis of a wide variety of organic compounds, contributing to diverse biochemical pathways .

Result of Action

The result of the action of 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

While specific safety and hazard information for 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl is not available in the retrieved sources, it’s important to note that chemicals should always be handled with appropriate safety measures. For instance, phenylboronic acid pinacol ester, a related compound, has hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

The future directions in the research and application of boronic esters like 6-Carbamoylpyridine-3-boronic acid pinacol ester-HCl could involve further development of protocols for their synthesis and use in various chemical reactions . For instance, the development of well-defined protocols for the protodeboronation of alkyl boronic esters could open up new possibilities for their use in organic synthesis .

properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3.ClH/c1-11(2)12(3,4)18-13(17-11)8-5-6-9(10(14)16)15-7-8;/h5-7H,1-4H3,(H2,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVDHPSBUNJJKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-methyl-2-furanyl)-2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2962598.png)

![1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2962604.png)

![8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2962605.png)

![N-(4-bromophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2962607.png)